4-(Benzyloxy)-1-methyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-methyl-4-phenylmethoxypyrazole |
InChI |
InChI=1S/C11H12N2O/c1-13-8-11(7-12-13)14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
IRTHHEGCYGUXEN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 4 Benzyloxy 1 Methyl 1h Pyrazole
Electrophilic Aromatic Substitution Patterns on the Pyrazole (B372694) Ring
The pyrazole ring, while aromatic, exhibits distinct electronic characteristics that direct electrophilic substitution. The presence of two adjacent nitrogen atoms influences the electron density at the carbon atoms. In general, the C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. organic-chemistry.orgwikipedia.org The benzyloxy group at the C4 position of 4-(benzyloxy)-1-methyl-1H-pyrazole is a strong electron-donating group, further activating the pyrazole ring towards electrophilic substitution.
Due to the activating effect of the benzyloxy group, electrophilic substitution on this compound is expected to occur at the C5 position. This regioselectivity is a consequence of the stabilization of the cationic intermediate (the arenium ion) formed during the reaction. The electron-donating benzyloxy group can effectively stabilize a positive charge at the adjacent C5 position through resonance.
Studies on related 4-alkoxypyrazoles have demonstrated this preference for C5 arylation under palladium catalysis. researchgate.net For instance, the palladium-catalyzed direct arylation of 4-alkoxy and 4-thioalkyl pyrazoles proceeds with high regioselectivity at the C5 position. researchgate.net
Nucleophilic Attack Profiles at Pyrazole Positions
The electronic nature of the pyrazole ring also dictates its susceptibility to nucleophilic attack. The two nitrogen atoms withdraw electron density from the ring, rendering the C3 and C5 positions electron-deficient. wikipedia.org Consequently, these positions are the primary sites for nucleophilic attack.
Transformations Involving the Benzyloxy Moiety
The benzyloxy group is a common protecting group for hydroxyl functionalities and can be cleaved under various conditions to reveal the corresponding pyrazol-4-ol. This deprotection opens up further avenues for functionalization.
Debenzylation Reactions and Subsequent Functionalization
The cleavage of the benzyl (B1604629) ether in this compound yields 1-methyl-1H-pyrazol-4-ol. This transformation is typically achieved through catalytic hydrogenation. Standard conditions involve the use of palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. This method is generally clean and efficient.
Once deprotected, the resulting 1-methyl-1H-pyrazol-4-ol can undergo a variety of functionalization reactions at the hydroxyl group. For instance, it can be alkylated or acylated to introduce new functionalities. The pyrazol-4-ol exists in equilibrium with its tautomeric form, 1-methyl-1H-pyrazol-4(5H)-one (a pyrazolone), which can also influence its reactivity. nih.gov The functionalization of this pyrazolone (B3327878) intermediate can lead to a diverse range of derivatives. nih.gov
Cross-Coupling Reactivity and Derivatization Strategies
Cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds. For this compound, these reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds, significantly expanding its chemical space. To undergo cross-coupling, the pyrazole ring typically needs to be functionalized with a suitable leaving group, such as a halogen.
Negishi Cross-Coupling Applications
The Negishi cross-coupling reaction, which involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a versatile method for C-C bond formation. wikipedia.orgnumberanalytics.comnumberanalytics.com To utilize this reaction, this compound would first need to be halogenated, for example, at the C5 position, to provide the necessary halide leaving group.
The subsequent Negishi coupling with various organozinc reagents (R-ZnX) would lead to the corresponding 5-substituted derivatives. The reaction is known for its high functional group tolerance and its ability to couple a wide range of sp, sp2, and sp3-hybridized organozinc reagents. wikipedia.org This allows for the introduction of alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups at the C5 position. The choice of catalyst and ligands is crucial for the success of the reaction, with palladium complexes often showing higher yields and functional group tolerance. wikipedia.org
Table 1: Illustrative Negishi Cross-Coupling Reactions of Halopyrazoles
| Pyrazole Substrate | Organozinc Reagent | Catalyst/Ligand | Product | Reference |
|---|---|---|---|---|
| 4-Iodo-1-aryl-3-CF3-1H-pyrazole | Phenylzinc chloride | Pd(PPh3)4 | 4-Phenyl-1-aryl-3-CF3-1H-pyrazole | nih.gov |
This table provides examples of Negishi couplings on pyrazole systems to illustrate the potential transformations.
Acylation, Arylation, and Heteroarylation Reactions
Acylation: Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings. wikipedia.org For electron-rich heterocycles like this compound, acylation is expected to occur at the most nucleophilic position, which is the C5 position. The reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. sigmaaldrich.com However, strong Lewis acids like AlCl3 can sometimes lead to complexation with the pyrazole nitrogens, potentially deactivating the ring or leading to undesired side reactions. researchgate.net Milder Lewis acids such as TiCl4, SnCl4, or FeCl3 may be more suitable for the acylation of pyrazoles. researchgate.net
Table 2: Potential Friedel-Crafts Acylation of this compound
| Acylating Agent | Lewis Acid | Expected Product |
|---|---|---|
| Acetyl chloride | TiCl4 | 1-(4-(Benzyloxy)-1-methyl-1H-pyrazol-5-yl)ethan-1-one |
This table illustrates the expected products from Friedel-Crafts acylation based on general reactivity principles.
Arylation and Heteroarylation: Palladium-catalyzed direct C-H arylation and heteroarylation are powerful methods for forming biaryl and hetero-biaryl structures. As previously mentioned, the C5 position of 4-alkoxypyrazoles is the preferred site for such transformations. researchgate.net These reactions typically involve the coupling of the pyrazole with an aryl or heteroaryl halide in the presence of a palladium catalyst, a ligand (often a phosphine), and a base. researchgate.net
An intramolecular version of this reaction has been used to synthesize 1,5-dihydroisochromeno[4,3-c]pyrazoles from 4-benzyloxypyrazoles bearing a bromine atom on the benzyl group. researchgate.net This demonstrates the feasibility of C-H activation at the C5 position of the pyrazole ring.
The direct heteroarylation of a halogenated this compound, for instance, a 5-bromo derivative, with various heteroaryl boronic acids or stannanes via Suzuki or Stille coupling, respectively, would provide access to a wide array of 5-heteroaryl-substituted pyrazoles.
Reaction Mechanisms of Key Transformations
The conversion of this compound to 4-hydroxy-1-methyl-1H-pyrazole is a pivotal transformation. The most common and efficient method to achieve this is through catalytic transfer hydrogenation. This method offers a milder and often more selective alternative to classical hydrogenation using hydrogen gas.
Catalytic Transfer Hydrogenation for Debenzylation
The proposed mechanism for the palladium-catalyzed transfer hydrogenation of this compound using a hydrogen donor like isopropanol (B130326) can be outlined in the following key steps:
Adsorption of the Hydrogen Donor: The hydrogen donor, for instance, isopropanol, adsorbs onto the surface of the palladium catalyst.
Hydrogen Transfer to the Catalyst: The palladium catalyst facilitates the abstraction of hydrogen atoms from the isopropanol molecule, forming a palladium hydride species (Pd-H) on the catalyst surface. This step also generates acetone (B3395972) as a byproduct.
Adsorption of the Substrate: The this compound molecule adsorbs onto the palladium surface. The interaction likely involves the pyrazole ring and the benzyloxy group with the catalyst.
Hydrogenolysis: The adsorbed substrate undergoes hydrogenolysis. The palladium hydride species on the catalyst surface attacks the benzylic carbon of the ether linkage. This is a crucial step where the carbon-oxygen bond of the benzyl group is cleaved.
Product Formation and Desorption: The cleavage of the C-O bond results in the formation of 4-hydroxy-1-methyl-1H-pyrazole and toluene. These products then desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.
This process is considered a tandem dealkoxylation and transfer hydrogenation. nih.gov The efficiency and selectivity of this reaction can be influenced by various factors, including the choice of catalyst, solvent, temperature, and the nature of the hydrogen donor. For instance, the use of alumina-supported palladium has been reported to be effective for the stepwise removal of O-benzyl substituents in other contexts. inonu.edu.tr
Below is a data table summarizing the key components and their roles in the catalytic transfer hydrogenation of this compound.
| Component | Role | Byproduct |
| This compound | Substrate | - |
| Palladium on Carbon (Pd/C) | Catalyst | - |
| Isopropanol | Hydrogen Donor | Acetone |
| 4-Hydroxy-1-methyl-1H-pyrazole | Product | - |
| Toluene | Product | - |
Alternative Debenzylation Method
While catalytic transfer hydrogenation is a primary method, other debenzylation techniques exist, although they may be less common for this specific substrate. One such method involves the use of potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) with the presence of oxygen. The proposed mechanism for this N-debenzylation of other heterocyclic systems proceeds via the formation of a benzylic anion. researchgate.net This anion then reacts with oxygen. researchgate.net However, the applicability and mechanism for the O-debenzylation of this compound using this method would require specific investigation.
Structural Elucidation and Characterization Methodologies
Spectroscopic Techniques for Structural Confirmation
The structural framework of 4-(Benzyloxy)-1-methyl-1H-pyrazole is precisely mapped using a combination of advanced spectroscopic methods. Each technique provides unique insights into the molecular connectivity and electronic environment of the compound, and together they offer an unambiguous confirmation of its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to show distinct signals corresponding to the different types of protons present in the molecule. The methyl group attached to the pyrazole (B372694) nitrogen would likely appear as a sharp singlet. The protons on the pyrazole ring would exhibit characteristic chemical shifts and coupling patterns. The benzylic methylene (B1212753) protons are expected to produce a singlet, while the aromatic protons of the benzyl (B1604629) group would appear as a complex multiplet in the aromatic region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure. One would expect to see distinct signals for the methyl carbon, the pyrazole ring carbons, the benzylic methylene carbon, and the carbons of the phenyl ring. The chemical shifts of the pyrazole ring carbons are particularly diagnostic of the substitution pattern.
Due to the limited availability of specific experimental data in the public domain for this compound, a representative data table cannot be compiled at this time.
Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent ion, which in turn confirms the elemental composition of this compound. The technique provides a highly accurate mass measurement, typically to four or more decimal places, allowing for the unequivocal determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure, showing characteristic losses of fragments such as the benzyl group.
A specific high-resolution mass measurement for this compound is not currently available in surveyed literature.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopies
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic portions, C=C and C=N stretching vibrations from the pyrazole and phenyl rings, and a prominent C-O stretching band corresponding to the ether linkage of the benzyloxy group.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophores present in this compound, namely the pyrazole ring and the phenyl ring, would give rise to characteristic absorption maxima (λmax) in the UV region. The position and intensity of these absorptions are indicative of the conjugated system within the molecule.
Detailed experimental IR and UV-Vis data for this specific compound are not readily found in existing scientific databases.
Applications and Mechanistic Studies of 4 Benzyloxy 1 Methyl 1h Pyrazole and Its Derivatives
Role in Medicinal Chemistry Research
The pyrazole (B372694) scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, unrelated biological targets with high affinity. This versatility has made pyrazole derivatives, including those related to 4-(Benzyloxy)-1-methyl-1H-pyrazole, a major focus in drug discovery.
Pyrazole Scaffold as a Privileged Structure in Ligand Design
The pyrazole ring is extensively used in medicinal chemistry due to its synthetic accessibility and drug-like properties. nih.govwikipedia.org Its status as a privileged structure is validated by its presence in numerous FDA-approved drugs that target a wide array of conditions. thieme.deacs.org The structural features of the pyrazole core allow it to participate in various non-covalent interactions with biological macromolecules, such as proteins and enzymes, making it an ideal building block for designing potent and selective ligands. nih.govwikipedia.org
The following table showcases a selection of FDA-approved drugs that feature the pyrazole scaffold, highlighting the diverse therapeutic areas where these compounds have made an impact.
| Drug Name | Therapeutic Area | Target/Mechanism of Action |
| Celecoxib | Anti-inflammatory | COX-2 Inhibitor |
| Ruxolitinib | Anti-cancer, Anti-inflammatory | JAK1/JAK2 Inhibitor |
| Crizotinib | Anti-cancer | ALK/ROS1/MET Inhibitor |
| Encorafenib | Anti-cancer | BRAF Inhibitor |
| Apixaban | Anticoagulant | Factor Xa Inhibitor |
| Sildenafil | Erectile Dysfunction | PDE5 Inhibitor |
This table provides examples of the therapeutic applications of pyrazole-containing drugs. nih.govthieme.deacs.org
Influence of Pyrazole Substitution Patterns on Molecular Interactions
The biological activity of pyrazole derivatives is profoundly influenced by the nature and position of substituents on the pyrazole ring. sigmaaldrich.com The functional groups attached to the core structure dictate the compound's steric, electronic, and hydrophobic properties, which in turn govern its interactions with specific biological targets. sigmaaldrich.comnih.gov
N-Substitution: The presence or absence of a substituent on the pyrrole-like nitrogen (N1) is critical. An unsubstituted N-H group can act as both a hydrogen bond donor and acceptor. mdpi.com Substituting this position, as in 4-(Benzyloxy)-1-methyl -1H-pyrazole, removes its hydrogen bond donating capability, which can be a crucial modification for achieving selectivity towards a particular target. mdpi.com
Mechanistic Insights into Protein Kinase Inhibition
Protein kinases are a major class of enzymes targeted in cancer therapy, and pyrazole derivatives are prominent among the small molecule inhibitors developed against them. nih.govnih.gov Many pyrazole-based kinase inhibitors function as ATP-competitive inhibitors. nih.gov They achieve this by mimicking the adenine (B156593) portion of ATP, occupying the nucleotide-binding site of the kinase. nih.gov
The pyrazole core is instrumental in this mimicry. It typically forms one or more critical hydrogen bonds with the "hinge region" of the kinase, a short segment of amino acids that connects the N- and C-lobes of the enzyme and serves as an anchor point for ATP. nih.gov The substituents on the pyrazole ring then extend into adjacent hydrophobic pockets, such as the one beneath the P-loop, contributing to the inhibitor's potency and selectivity. nih.gov The design of compounds like N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as MEK inhibitors exemplifies this strategy, where the pyrazole scaffold is central to the molecule's ability to block the MAPK signaling pathway. smolecule.com
Intermediate in the Synthesis of Biologically Relevant Compounds
Functionalized pyrazoles like this compound serve as versatile building blocks in organic synthesis. researchgate.netclockss.org The substituents on the pyrazole ring provide reactive handles for further chemical modification, allowing for the construction of more complex molecules with desired biological activities. For example, halogenated pyrazoles, such as 1-(Benzyloxy)-4-iodo-1H-pyrazole, are valuable intermediates in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse chemical moieties. These synthetic routes are crucial for developing libraries of compounds for screening as potential anti-inflammatory, anticancer, or antiviral agents. google.com The synthesis of N-propananilide derivatives bearing a pyrazole ring for neuroprotection studies further highlights the role of these compounds as key synthetic precursors.
Bioisosteric Replacement Strategies
Bioisosterism, the strategy of replacing one functional group with another that retains similar physical and chemical properties, is a cornerstone of modern medicinal chemistry. The pyrazole ring is frequently used as a non-classical bioisostere for other chemical groups, most notably the amide functional group. This replacement can lead to significant improvements in a drug candidate's metabolic stability, oral bioavailability, and target selectivity. For instance, replacing an amide with a pyrazole can remove a potential site of enzymatic hydrolysis while maintaining the necessary geometry and hydrogen bonding capabilities for target binding. This strategy has been successfully applied in the development of inhibitors for enzymes like prolylcarboxypeptidase and in the design of cannabinoid receptor antagonists.
Utility in Agrochemical Sciences
The pyrazole scaffold is not only vital in medicine but also a key component in modern agrochemicals, particularly in the development of highly effective fungicides and herbicides. nih.gov Pyrazole derivatives are central to products that protect major crops by controlling fungal diseases and eliminating competitive weeds.
A significant class of modern fungicides, known as Succinate Dehydrogenase Inhibitors (SDHIs), relies on a pyrazole-carboxamide core. nih.govwikipedia.org The key building block for many of these commercial fungicides is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), a compound structurally related to the title pyrazole. wikipedia.orgthieme.de This intermediate is used to synthesize highly potent active ingredients that inhibit the fungal respiratory chain at complex II. nih.gov
The following table lists prominent commercial fungicides that are derived from the DFPA pyrazole intermediate.
| Fungicide Name | Developer | Key Fungal Targets |
| Bixafen | Bayer | Septoria, Rusts, Powdery Mildew |
| Fluxapyroxad | BASF | Wide range of fungal diseases |
| Isopyrazam | Syngenta | Septoria, Ramularia |
| Sedaxane | Syngenta | Seed-borne and soil-borne fungi |
| Benzovindiflupyr | Syngenta | Rusts, Powdery Mildew, Leaf Spots |
This table illustrates the importance of the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold in modern agriculture. nih.govwikipedia.org
Furthermore, other pyrazole derivatives have been developed as potent herbicides. acs.orgnih.gov These compounds often act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in the biosynthesis of plastoquinones and tocopherols (B72186) in plants. acs.orgnih.gov Inhibition of HPPD leads to the characteristic bleaching of weeds and their eventual death. Research into pyrazole derivatives containing a benzoyl scaffold has shown promising pre- and post-emergence herbicidal activity with good crop safety. acs.orgnih.gov
Exploration as Pesticide, Fungicide, and Insecticide Precursors
The pyrazole scaffold is a well-established pharmacophore in the development of agrochemicals due to its broad spectrum of biological activities. Research into this compound and its derivatives has revealed their potential as precursors for a new generation of pesticides, including fungicides and insecticides. The introduction of a benzyloxy group at the 4-position of the pyrazole ring, along with other substitutions, has been shown to significantly influence the biological efficacy of these compounds.
Studies have demonstrated that pyrazole derivatives containing a benzyloxy moiety exhibit notable fungicidal and insecticidal properties. For instance, a series of pyrazoline derivatives were synthesized and evaluated for their bioactivity, with one of the most potent compounds featuring a benzyloxy-phenyl group. This particular derivative, 1-aceto-3-[m-[o-(E-1-methoxycarboxyl-2-methoxy)-1-yl]benzyloxy]phenyl-5-(benzo- clockss.orgsigmaaldrich.com-dioxolyl)-4,5-dihydropyrazoline, displayed significant fungicidal activity against Pseudoperoniospora cubensis and Sphaerotheca fuliginea, as well as insecticidal activity against Mythima separata. acs.org
Furthermore, research on pyrazole-5-carboxamides, which are structurally related to derivatives of this compound, has highlighted their high insecticidal activity. sigmaaldrich.comresearchgate.netndl.go.jpsigmaaldrich.com These findings underscore the importance of the pyrazole core and the benzyloxy substituent in designing effective agrochemicals. The versatility of the pyrazole ring allows for various structural modifications to optimize activity against specific pests and fungi.
Table 1: Fungicidal and Insecticidal Activity of a Benzyloxy-Containing Pyrazoline Derivative
| Compound | Target Organism | Activity | IC₅₀ / LC₅₀ (µg/mL) |
| 1-aceto-3-[m-[o-(E-1-methoxycarboxyl-2-methoxy)-1-yl]benzyloxy]phenyl-5-(benzo- clockss.orgsigmaaldrich.com-dioxolyl)-4,5-dihydro-pyrazoline | Pseudoperoniospora cubensis | Fungicidal | 26.6 |
| Sphaerotheca fuliginea | Fungicidal | 57.6 | |
| Mythima separata | Insecticidal | 26.6 |
Applications as Plant Growth Regulators
While the pyrazole nucleus is prominent in agrochemicals, the specific application of this compound and its immediate derivatives as plant growth regulators (PGRs) is an emerging area of investigation. General research into pyrazole chemistry for crop protection has led to the development of various commercial herbicides that act as plant growth inhibitors. clockss.org These compounds typically function by inhibiting key enzymes in plant metabolic pathways, leading to stunted growth and eventual death of the weed. The structural features of this compound make it a candidate for exploration in this field, although specific research data on its PGR activity is not yet widely published. The development of pyrazole-based herbicides suggests that with appropriate structural modifications, derivatives of this compound could potentially be tailored to exhibit specific plant growth regulating properties, such as promoting or inhibiting growth in a controlled manner.
Contributions to Catalysis
Precursors for N-Hydroxypyrazole Catalyst Systems
A significant application of benzyloxy-substituted pyrazoles in catalysis is their use as precursors for the synthesis of N-hydroxypyrazole ligands. The benzyloxy group serves as a protecting group for the hydroxyl functionality during synthetic transformations. A key synthetic strategy involves the directed lithiation of 1-(benzyloxy)pyrazole to introduce substituents at the 5-position. Subsequent debenzylation then yields the desired 5-substituted-1-hydroxypyrazole.
These N-hydroxypyrazole systems are of interest in catalysis due to their ability to form stable complexes with various metals. The resulting metallo-catalysts can be employed in a range of organic transformations. The specific substituents introduced onto the pyrazole ring can fine-tune the steric and electronic environment of the metal center, thereby influencing the catalyst's reactivity and selectivity.
Emerging Industrial and Technological Applications
The versatility of the pyrazole scaffold extends beyond agrochemicals and catalysis into various industrial and technological sectors. Pyrazole derivatives are recognized for their diverse applications in materials science, polymer chemistry, and as specialty chemicals. evitachem.commdpi.com
Derivatives of this compound are being explored for their potential in the development of novel materials. The presence of the benzyloxy group can impart specific properties, such as thermal stability or liquid crystalline behavior, to the resulting materials. For instance, a related compound, 1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine, is noted for its application in the synthesis of specialty chemicals with tailored properties for industrial use. evitachem.com The ability to functionalize both the pyrazole ring and the benzyl (B1604629) group allows for the creation of a wide array of molecules with potential applications in areas such as electronics, optics, and polymer science. Furthermore, the general class of pyrazole compounds finds use in the production of dyes and other industrial products, suggesting a potential avenue for the application of this compound derivatives. smolecule.com
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 4-(Benzyloxy)-1-methyl-1H-pyrazole. aip.orgtandfonline.comresearchgate.nettaylorfrancis.com These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.
DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(2d,2p)), are commonly employed to optimize the molecular geometry and calculate key electronic parameters. tandfonline.comtaylorfrancis.com These parameters include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. taylorfrancis.com
Natural Bond Orbital (NBO) analysis can also be performed to understand the delocalization of electron density and the nature of the bonding within the molecule. rsc.org For pyrazole (B372694) derivatives, theoretical studies have investigated the electron density on the ring nitrogen atoms to predict reactivity. nih.gov The distribution of Mulliken atomic charges, calculated through quantum chemical methods, helps in identifying the electrophilic and nucleophilic sites within the molecule. aip.orgresearchgate.net
The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. aip.orgtandfonline.com These computational tools collectively offer a comprehensive understanding of the electronic characteristics that govern the behavior of this compound.
Molecular Modeling of Reactivity and Selectivity
Molecular modeling techniques are crucial for predicting the reactivity and selectivity of chemical reactions involving this compound. Computational studies on pyrazole derivatives have explored various aspects of their reactivity, including the mechanisms of ring formation and functionalization. rsc.orgmdpi.com
For instance, DFT studies have been used to investigate the chemoselectivity and mechanism of pyrazole ring formation from precursors. rsc.org These studies can elucidate the most probable reaction pathways by calculating the activation energies of different routes. The influence of substituents on the pyrazole ring's reactivity is another area of active theoretical investigation. nih.gov The electronic properties of substituents, whether electron-donating or electron-withdrawing, can significantly alter the reactivity of the pyrazole core. nih.gov
In the context of N-alkylation of pyrazoles, computational models can help predict the regioselectivity, determining whether the reaction will occur at the N1 or N2 position of the pyrazole ring. acs.org These predictions are invaluable for designing synthetic routes that yield the desired isomer with high selectivity. acs.org By understanding the factors that control reactivity and selectivity at a molecular level, chemists can optimize reaction conditions and develop more efficient synthetic methodologies. mdpi.com
Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme. nih.govrjpn.orgnih.gov These methods are fundamental in drug discovery and development for predicting the binding affinity and mode of interaction of a potential drug candidate. eurasianjournals.comnih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rjpn.org For various pyrazole derivatives, docking studies have been performed against a range of biological targets, including kinases, cyclooxygenase (COX) enzymes, and carbonic anhydrases, to assess their potential inhibitory activity. rjpn.orgijpbs.comnih.gov The results of docking studies are often expressed as a binding affinity score (e.g., in kcal/mol), where a lower score generally indicates a more favorable interaction. nih.govrjpn.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. biointerfaceresearch.com
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations provide insights into the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. nih.govnih.gov Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to assess the stability and flexibility of the complex. nih.gov
For pyrazole-based compounds, MD simulations have been used to confirm the stability of their interactions with various enzymes, supporting their potential as inhibitors. nih.govnih.gov The combination of docking and MD simulations provides a detailed and dynamic picture of ligand-target interactions, which is crucial for the rational design of new and more potent therapeutic agents. eurasianjournals.com
Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data for structure verification and analysis.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. capes.gov.brresearchgate.net For pyrazole derivatives, computational studies have shown a correlation between calculated torsional angles and the differences in 13C chemical shifts of ortho- and meta-carbon atoms in phenyl-substituted pyrazoles. capes.gov.br Such predictions are valuable for assigning experimental NMR signals and for conformational analysis of the molecule in solution. nih.govresearchgate.net
Infrared (IR) Spectroscopy: Quantum chemical calculations can simulate the IR spectrum of a molecule, providing information about its vibrational modes. nih.govmdpi.com By comparing the calculated vibrational frequencies with the experimental IR spectrum, researchers can confirm the presence of specific functional groups and gain insights into the molecule's structure. tandfonline.com For pyrazole derivatives, theoretical IR spectra have been used to study tautomerism and hydrogen bonding interactions. nih.govnih.gov
UV-Vis Spectroscopy: The electronic absorption spectra in the ultraviolet-visible (UV-Vis) range can also be predicted using computational methods like Time-Dependent DFT (TD-DFT). nih.govresearchgate.net These calculations can help in assigning the electronic transitions observed in the experimental spectrum and understanding the relationship between the molecular structure and its absorption properties. nih.gov
The ability to accurately predict spectroscopic parameters provides a powerful tool for the characterization of novel compounds and for the interpretation of experimental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
